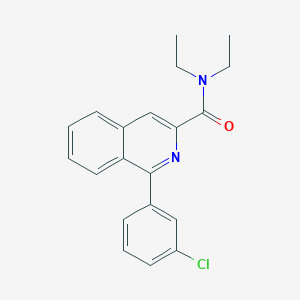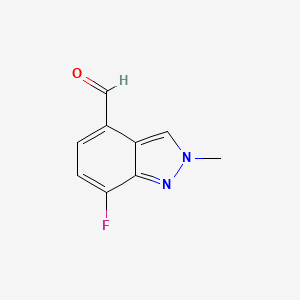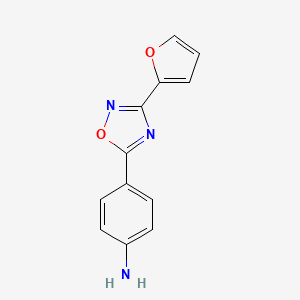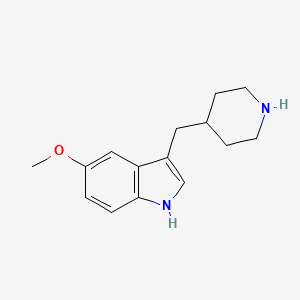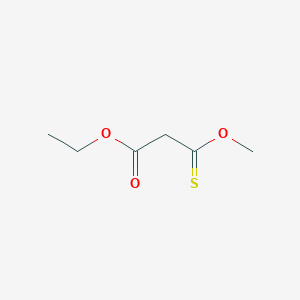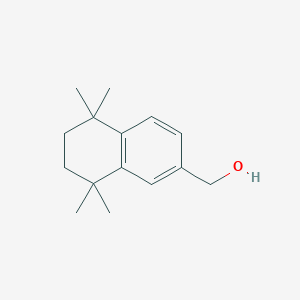
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol
Overview
Description
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol is a chemical compound known for its unique structure and properties It is characterized by a naphthalene ring system with four methyl groups and a hydroxyl group attached to the second carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthaldehyde using sodium borohydride (NaBH4) in methanol . The reaction is carried out under mild conditions, and the product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthaldehyde or 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthone.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine: Similar structure but with an amine group instead of a hydroxyl group.
6,6′′-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-2,2′6′,2′′-terpyridine: A related compound with a benzotriazine ring system.
Uniqueness
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C15H22O/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9,16H,7-8,10H2,1-4H3 |
InChI Key |
PXKDLMVKFZOLKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)CO)(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-Thienylmethyl)amino]-1-methylpiperidine](/img/structure/B8638586.png)
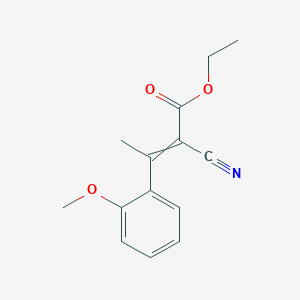
![chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone](/img/structure/B8638590.png)
![4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole](/img/structure/B8638592.png)
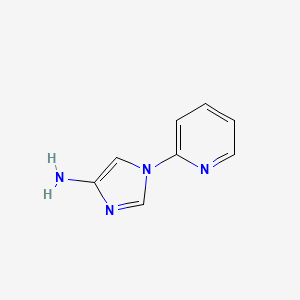
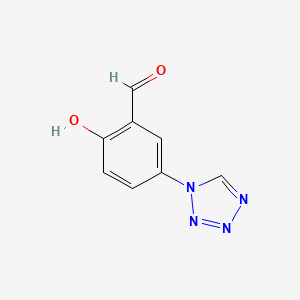
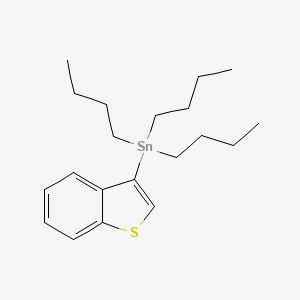
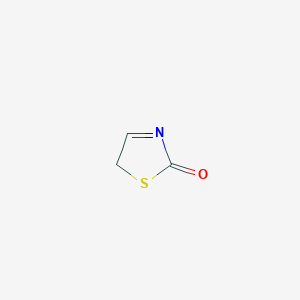
![4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid](/img/structure/B8638627.png)
